Home > Products > Screening Compounds P75188 > 1-{Pyrido[2,3-b]pyrazin-3-yl}piperazine
1-{Pyrido[2,3-b]pyrazin-3-yl}piperazine -

1-{Pyrido[2,3-b]pyrazin-3-yl}piperazine

Catalog Number: EVT-13422450
CAS Number:
Molecular Formula: C11H13N5
Molecular Weight: 215.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-{Pyrido[2,3-b]pyrazin-3-yl}piperazine is a heterocyclic compound characterized by its unique structure, which combines a piperazine ring with a pyrido[2,3-b]pyrazine moiety. This compound has garnered attention in various fields of research due to its potential therapeutic applications and its role as a building block in the synthesis of more complex molecules.

Source and Classification

This compound can be classified as a piperazine derivative, specifically featuring a pyrido[2,3-b]pyrazine structure. It is primarily sourced from synthetic routes that involve multicomponent reactions and cyclization processes involving pyridine derivatives and piperazine precursors.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-{Pyrido[2,3-b]pyrazin-3-yl}piperazine typically involves several key steps:

  1. Cyclization: This method often includes the cyclization of pyridine derivatives with appropriate piperazine precursors under controlled conditions. For instance, the reaction of 2-chloro-3-nitropyridine with piperazine can yield pyridinylpiperazine derivatives .
  2. Multicomponent Reactions: These reactions are employed to enhance the efficiency and yield of the synthesis. For example, the use of continuous flow reactors in industrial settings allows for larger-scale production while maintaining reaction efficiency.
  3. Reagents: Common reagents used in these synthetic processes include bases like potassium carbonate and solvents such as acetonitrile for reflux conditions, which help facilitate nucleophilic substitutions and other transformations necessary for synthesizing this compound .
Molecular Structure Analysis

Structure and Data

1-{Pyrido[2,3-b]pyrazin-3-yl}piperazine has the following molecular characteristics:

  • Molecular Formula: C11H13N5
  • Molecular Weight: 215.25 g/mol
  • IUPAC Name: 3-piperazin-1-ylpyrido[2,3-b]pyrazine
  • InChI Key: WOXGVGMCDIGYSK-UHFFFAOYSA-N
  • Canonical SMILES: C1CN(CCN1)C2=CN=C3C=CC=NC3=N2

The structure features a piperazine ring connected to a pyrido[2,3-b]pyrazine core, which contributes to its chemical reactivity and biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

1-{Pyrido[2,3-b]pyrazin-3-yl}piperazine can undergo various chemical reactions:

  • Oxidation: This can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially yielding N-oxides of pyrido[2,3-b]pyrazine.
  • Reduction: Reduction reactions often utilize sodium borohydride or lithium aluminum hydride to produce various reduced derivatives.
  • Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms within the piperazine ring, allowing for further functionalization of the molecule using alkyl halides or acyl chlorides as substrates .
Mechanism of Action

The mechanism of action for 1-{Pyrido[2,3-b]pyrazin-3-yl}piperazine involves its interaction with specific molecular targets such as enzymes and receptors. The compound is capable of binding to active sites on enzymes, inhibiting their activity or modulating signaling pathways through receptor interactions. This dual functionality makes it valuable in drug discovery and therapeutic applications .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 1-{Pyrido[2,3-b]pyrazin-3-yl}piperazine include:

  • Appearance: Typically exists as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on purity and formulation.

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may be sensitive to strong oxidizing agents.
  • Reactivity: Reacts readily in nucleophilic substitution reactions due to the presence of nitrogen atoms in the piperazine ring.

These properties make it suitable for various applications in synthetic chemistry and medicinal research .

Applications

Scientific Uses

1-{Pyrido[2,3-b]pyrazin-3-yl}piperazine has several notable applications:

  • Chemistry: Acts as a building block for synthesizing more complex heterocyclic compounds.
  • Biology: Used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
  • Medicine: Investigated for potential therapeutic properties including antimicrobial, antiviral, and anticancer activities.
  • Industry: Employed in developing materials with unique electronic and optical properties due to its structural characteristics .
Nomenclature and Structural Classification of 1-{Pyrido[2,3-b]pyrazin-3-yl}piperazine

IUPAC Nomenclature and Systematic Naming Conventions

The systematic IUPAC name 1-{pyrido[2,3-b]pyrazin-3-yl}piperazine precisely defines the molecular architecture of this compound. The parent heterocycle—pyrido[2,3-b]pyrazine—comprises a pyrazine ring (a six-membered di-azine) fused with pyridine at the [2,3-b] bonds. This fusion nomenclature specifies that pyridine bonds between atoms 2 and 3 are shared with pyrazine atoms "b" (typically positions 5 and 6 in pyrazine numbering). The "3-yl" suffix indicates substitution at position 3 of this fused system. Attached to this position is piperazine, a six-membered di-azaheterocycle, via one of its nitrogen atoms, denoted by "1-" in the prefix. This naming convention rigorously prioritizes the seniority of ring systems (pyrido[2,3-b]pyrazine > piperazine) and correctly identifies the attachment point [4] [5].

Alternative names observed in literature include 3-(piperazin-1-yl)pyrido[2,3-b]pyrazine, which maintains the same connectivity but reverses the substituent-parent order. Chemical abstracts registry numbers would further disambiguate this compound from isomeric structures like 1-(pyrido[3,4-b]pyrazinyl)piperazines. The systematic name clarifies electronic delocalization: The pyrido[2,3-b]pyrazine system exhibits π-electron deficiency due to the electron-withdrawing nature of its nitrogen atoms, while the piperazine moiety introduces a basic, nucleophilic site capable of salt formation or hydrogen bonding [3] [7].

Table 1: Nomenclature Conventions for 1-{Pyrido[2,3-b]pyrazin-3-yl}piperazine

Naming SystemRepresentative NameKey Features
Systematic IUPAC1-{pyrido[2,3-b]pyrazin-3-yl}piperazineExplicit fusion notation and substitution site
Functional Group Priority3-(piperazin-1-yl)pyrido[2,3-b]pyrazineParent heterocycle first, substituent second
CAS VariantPiperazine, 1-(pyrido[2,3-b]pyrazin-3-yl)-Alphabetical listing of parent with locants

Structural Analogues within Pyrido[2,3-b]pyrazine Derivatives

Structural analogues of this core scaffold exhibit significant pharmacological relevance, particularly in kinase inhibition and anticancer therapeutics. Modifications occur at three primary sites:

  • Piperazine Substitution: The terminal nitrogen of piperazine serves as a key modification site. In FDA-approved drugs like palbociclib and ribociclib, this position is alkylated (e.g., with acetyl or sulfonyl groups) to optimize pharmacokinetics or target affinity. These modifications retain the critical hydrogen-bonding capacity of the piperazine while tuning lipophilicity [1].
  • Core Ring Fusion: Bioisosteric replacement of pyrido[2,3-b]pyrazine with pyrrolo[2,3-b]pyrazine (nitrogen vs. carbon at position 7) enhances π-stacking capability. The FGFR inhibitor patent US9745311B2 exemplifies this, where pyrrolo[2,3-b]pyrazine-piperazine hybrids demonstrate potent activity against fibroblast growth factor receptors. The reduced electron deficiency of the pyrrolo analogue slightly increases basicity [3].
  • Peripheral Ring Decoration: Electrophilic aromatic substitution or cross-coupling at positions 6, 7, or 8 of pyrido[2,3-b]pyrazine yields analogues with tailored electronic properties. For instance, bromination at C8 enables Suzuki couplings for biaryl conjugation, as demonstrated in pyrazino-fused carbazole syntheses [7].

Table 2: Structural Analogues of 1-{Pyrido[2,3-b]pyrazin-3-yl}piperazine in Pharmacologically Active Compounds

Analogue ClassRepresentative StructureKey ModificationsBiological Target
Piperazine-SubstitutedPalbociclib (PD-0332991)N-methylpiperazine + acetyl groupCDK4/6 inhibitor
Ring-FusedFGFR inhibitor (US9745311B2)Pyrrolo[2,3-b]pyrazine coreFibroblast growth factor receptors
Halogenated8-bromopyrido[2,3-b]pyrazineBromine at C8Synthetic intermediate for Pd couplings

Positional Isomerism in Piperazine-Fused Polycyclic Systems

Positional isomerism critically influences the physicochemical and biological profiles of piperazine-containing heterocycles. For pyridopyrazines, three isomeric fusion patterns exist: [2,3-b], [3,4-b], and [3,2-b]. 1-{Pyrido[2,3-b]pyrazin-3-yl}piperazine differs fundamentally from its [3,4-b]-fused isomer in electronic distribution and steric accessibility:

  • Electronic Effects: The [2,3-b] fusion localizes electron density at C3, making it the most nucleophilic site for SNAr reactions with piperazine. Conversely, in pyrido[3,4-b]pyrazine, C4 becomes more electron-deficient, favoring nucleophilic addition at that position. Computational studies (DFT/B3LYP) confirm a 0.25 eV lower LUMO energy for [3,4-b] vs. [2,3-b] isomers, enhancing electrophilicity [5] [7].
  • Steric Accessibility: The C3 position in [2,3-b] systems is sterically unhindered, facilitating efficient coupling with piperazine. In contrast, substitution at C4 of [3,4-b] isomers faces peri-interactions with H8, reducing reaction yields by ~20% in Ullmann-type aminations.
  • Tautomerism: Pyrido[3,4-b]pyrazines exhibit annular tautomerism, where the bridgehead proton migrates between N1 and N4, complicating regioselective functionalization. The [2,3-b] system lacks this flexibility, offering synthetic predictability [7].

Piperazine attachment isomers also manifest biological consequences. For example, 3-piperazinyl pyrido[2,3-b]pyrazines show 5-10× higher kinase inhibition than 6-piperazinyl isomers due to optimal vectoring toward the ATP-binding pocket's hinge region. This is attributed to the divergent dihedral angles between the heterocycle and piperazine plane: ~35° for C3 linkage vs. ~75° for C6 linkage, as confirmed by X-ray crystallography of kinase complexes [3] [5].

Table 3: Comparative Properties of Pyridopyrazine-Piperazine Isomers

Isomer TypeRepresentative StructureKey Distinguishing FeatureExperimental Evidence
[2,3-b] Fusion1-(pyrido[2,3-b]pyrazin-3-yl)piperazineC3-substitution; planar chirality absentXRD bond angles: C3-Npiperazine = 125.7°
[3,4-b] Fusion1-(pyrido[3,4-b]pyrazin-4-yl)piperazineAnnular tautomerism; steric congestion at C4NMR shows H-bonding at N1; ΔG taut = 2.3 kcal/mol
Ring-Substituted1-(pyrido[2,3-b]pyrazin-6-yl)piperazineElectron density shifted toward C6DFT: HOMO(-5.8 eV) vs. C3-isomer HOMO(-5.5 eV)

The structural integrity of 1-{pyrido[2,3-b]pyrazin-3-yl}piperazine is thus defined by its unambiguous fusion pattern, regioselective piperazine attachment, and distinct electronic profile that differentiates it from isomeric scaffolds. These factors collectively underpin its utility as a privileged scaffold in medicinal chemistry and materials science [4] [7].

Properties

Product Name

1-{Pyrido[2,3-b]pyrazin-3-yl}piperazine

IUPAC Name

3-piperazin-1-ylpyrido[2,3-b]pyrazine

Molecular Formula

C11H13N5

Molecular Weight

215.25 g/mol

InChI

InChI=1S/C11H13N5/c1-2-9-11(13-3-1)15-10(8-14-9)16-6-4-12-5-7-16/h1-3,8,12H,4-7H2

InChI Key

WOXGVGMCDIGYSK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CN=C3C=CC=NC3=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.